Cas no 1340251-32-2 (1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile)
1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-(4-fluorophenyl)-3-oxocyclobutanecarbonitrile
- Cyclobutanecarbonitrile, 1-(4-fluorophenyl)-3-oxo-
- 1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile
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- Inchi: 1S/C11H8FNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2
- InChI Key: DITZGEPCGHBJSP-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(F)C=C2)(C#N)CC(=O)C1
1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM420977-250mg |
1-(4-fluorophenyl)-3-oxocyclobutanecarbonitrile |
1340251-32-2 | 95%+ | 250mg |
$565 | 2023-01-19 | |
| Chemenu | CM420977-500mg |
1-(4-fluorophenyl)-3-oxocyclobutanecarbonitrile |
1340251-32-2 | 95%+ | 500mg |
$876 | 2023-01-19 | |
| Chemenu | CM420977-1g |
1-(4-fluorophenyl)-3-oxocyclobutanecarbonitrile |
1340251-32-2 | 95%+ | 1g |
$1117 | 2023-01-19 | |
| Enamine | EN300-1835434-0.05g |
1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile |
1340251-32-2 | 95% | 0.05g |
$238.0 | 2023-09-19 | |
| Enamine | EN300-1835434-0.1g |
1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile |
1340251-32-2 | 95% | 0.1g |
$355.0 | 2023-09-19 | |
| Enamine | EN300-1835434-0.25g |
1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile |
1340251-32-2 | 95% | 0.25g |
$509.0 | 2023-09-19 | |
| Enamine | EN300-1835434-0.5g |
1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile |
1340251-32-2 | 95% | 0.5g |
$803.0 | 2023-09-19 | |
| Enamine | EN300-1835434-1.0g |
1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile |
1340251-32-2 | 95% | 1g |
$1029.0 | 2023-06-01 | |
| Enamine | EN300-1835434-2.5g |
1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile |
1340251-32-2 | 95% | 2.5g |
$2014.0 | 2023-09-19 | |
| Enamine | EN300-1835434-5.0g |
1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile |
1340251-32-2 | 95% | 5g |
$2981.0 | 2023-06-01 |
1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile Suppliers
1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile
Professional Introduction to Compound with CAS No. 1340251-32-2 and Product Name: 1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile
The compound with the CAS number 1340251-32-2 and the product name 1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a fluorophenyl group and a cyclobutane ring system, contribute to its unique chemical properties and make it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways. The 1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile molecule exhibits promising pharmacological properties that make it suitable for various therapeutic applications. The fluorine atom in the 4-fluorophenyl group is known to enhance metabolic stability and binding affinity, which are critical factors in drug design. Additionally, the oxocyclobutane ring system introduces rigidity to the molecular structure, which can improve binding interactions with biological targets.
One of the most compelling aspects of this compound is its potential in the field of oncology. Current research suggests that molecules with similar structural motifs may inhibit key enzymes involved in cancer cell proliferation. The carbonitrile functional group further enhances the compound's bioactivity by participating in hydrogen bonding interactions with biological targets. These interactions are essential for achieving high selectivity and efficacy in therapeutic agents.
Recent studies have demonstrated that derivatives of 1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile exhibit significant antitumor activity in vitro and in vivo. These findings have prompted further investigation into the compound's mechanism of action. Preliminary research indicates that it may interfere with critical signaling pathways such as the MAPK and PI3K/Akt pathways, which are frequently dysregulated in cancer cells. By modulating these pathways, the compound has the potential to disrupt tumor growth and progression.
The synthesis of 1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been instrumental in optimizing its synthetic route. These advancements not only facilitate large-scale production but also allow for the facile introduction of structural modifications, enabling the development of a library of related compounds for further screening.
In addition to its potential in oncology, 1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile has shown promise in other therapeutic areas. For instance, its ability to interact with biological targets suggests that it may be effective against infectious diseases caused by pathogens that rely on similar enzymatic processes. Furthermore, its structural features make it a versatile scaffold for designing molecules with enhanced pharmacokinetic properties, such as improved solubility and bioavailability.
The development of new drugs is a complex process that requires extensive characterization of both chemical and biological properties. Computational modeling has played a crucial role in understanding the interactions between 1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile and its biological targets. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its binding mode and affinity. These computational studies complement experimental data obtained from enzyme assays and cell-based assays, facilitating a more comprehensive understanding of its pharmacological profile.
The regulatory landscape for new pharmaceutical agents continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. As such, thorough characterization of compounds like 1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile is essential before they can be considered for clinical use. Preclinical studies are conducted to evaluate their toxicity profile, pharmacokinetics, and pharmacodynamics under controlled conditions. These studies provide critical data for determining appropriate dosing regimens and identifying potential side effects.
The future prospects for 1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile are promising, given its unique structural features and demonstrated bioactivity. Ongoing research aims to optimize its synthetic route for scalability while exploring novel derivatives that may enhance its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area.
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